Acetyl cevadine

Description

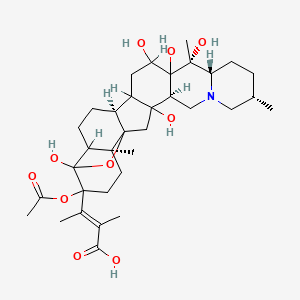

Structure

2D Structure

Properties

CAS No. |

63982-55-8 |

|---|---|

Molecular Formula |

C34H51NO10 |

Molecular Weight |

633.8 g/mol |

IUPAC Name |

(E)-3-[(2S,6S,9S,10R,15S,19S)-22-acetyloxy-1,10,11,12,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C34H51NO10/c1-17-7-10-25-29(6,40)33(42)24(15-35(25)14-17)30(41)16-32-21(22(30)13-26(33)37)8-9-23-28(32,5)11-12-31(44-20(4)36,34(23,43)45-32)19(3)18(2)27(38)39/h17,21-26,37,40-43H,7-16H2,1-6H3,(H,38,39)/b19-18+/t17-,21-,22?,23?,24-,25-,26?,28-,29+,30?,31?,32?,33?,34?/m0/s1 |

InChI Key |

RQNKWTLDGGYZDU-SEAFMYKGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@](C3([C@@H](CN2C1)C4(CC56[C@H](C4CC3O)CCC7[C@@]5(CCC(C7(O6)O)(/C(=C(\C)/C(=O)O)/C)OC(=O)C)C)O)O)(C)O |

Canonical SMILES |

CC1CCC2C(C3(C(CC4C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)(C(=C(C)C(=O)O)C)OC(=O)C)O)C)O)O)(C)O |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation Using Acetic Anhydride

The classical approach involves acetylation of cevadine with acetic anhydride in the presence of a base such as pyridine. This method yields diacetyl derivatives, particularly cevadine 4,16-diacetate, which can be further manipulated.

- Procedure : Cevadine is dissolved in pyridine and treated with excess acetic anhydride at ambient temperature.

- Work-up : The reaction mixture is quenched with ice-cold aqueous ammonium hydroxide, followed by extraction with chloroform.

- Purification : Preparative thin-layer chromatography (TLC) or column chromatography on silica gel using solvent systems like cyclohexane/ethyl acetate/triethylamine (ratios ranging from 100:5:1 to 30:1) is employed.

- Yield and Purity : Products are typically obtained as amorphous solids with purity >95% as confirmed by TLC and ^1H NMR analysis.

This method was reported by Kupchan et al. and others for the preparation of acetylated cevadine derivatives.

Intramolecular Acid-Catalyzed Methanolysis

Following acetylation, selective intramolecular rearrangements can be induced to form orthoacetate derivatives such as cevadine D-orthoacetate.

- Method : Treatment of cevadine 4,16-diacetate with acid catalysts like perchloric acid in methanol promotes intramolecular methanolysis.

- Outcome : Formation of cevadine D-orthoacetate 4-monoacetate, which upon mild alkaline hydrolysis yields cevadine D-orthoacetate.

- Significance : This method provides access to derivatives with distinct biological and chemical properties.

Acylation with Acid Chlorides and Carbodiimide Coupling

Beyond acetylation, various 3-acyl derivatives of cevadine are prepared using acid chlorides or free acids activated by dicyclohexylcarbodiimide (DCC).

- Acylation with Acid Chlorides :

- Performed in pyridine or methylene chloride with acid scavengers (pyridine or triethylamine).

- Reaction conditions vary (0 °C to room temperature), with molar excess of acid chloride (1.5–4 equivalents).

- DCC-Mediated Coupling :

- Cevadine reacts with free acids (2.5–4 equivalents), DCC (2–4 equivalents), and catalytic 4-(dimethylamino)pyridine (4-DMAP) in pyridine or methylene chloride.

- Reaction times range from 8 to 48 hours, monitored by TLC.

- Work-up : Similar aqueous ammonium hydroxide quench and organic extraction.

- Purification : Preparative TLC or flash chromatography.

- Examples : Preparation of various 3-acyl derivatives including chloroacetyl, diethylaminoacetyl, and carbamate derivatives.

Special Acylation Conditions

Certain derivatives require modified protocols:

- The 2,2-dimethylbutyryl ester is synthesized via an anhydride intermediate prepared by a p-b transfer reaction.

- N-methylisatoic anhydride in benzene/tetrahydrofuran yields fluorescent C-3 acyl derivatives.

- Treatment of 2-chloroacetyl derivatives with diethylamine affords N,N-diethylaminoacetyl derivatives.

- Carbamates are synthesized from isocyanates in pyridine with catalytic 4-DMAP.

Silylation and Oxidation for Derivative Preparation

- Silylation of cevadine with tert-butyldimethylsilyl chloride in methylene chloride in the presence of triethylamine and catalytic 4-DMAP yields silyl ether derivatives.

- Oxidation methods such as Lemieux dihydroxylation with N-methylmorpholine N-oxide and peroxy acid oxidation are employed for further functionalization.

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra recorded at 300 MHz and 75 MHz, respectively, with tetramethylsilane as an internal standard.

- Infrared Spectroscopy (IR) : Recorded in chloroform solution.

- Mass Spectrometry (MS) : Electron impact and fast atom bombardment techniques.

- Chromatography : Preparative TLC and flash chromatography on silica gel with solvent systems tailored for polarity and compound visualization.

- Melting Points : Determined but uncorrected.

- Purity Assessment : TLC and NMR confirm >95% purity for acetylated products.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

General Acetylation Mechanisms

Acetylation typically involves substituting a hydrogen atom with an acetyl group (-). For alkaloids like cevadine, this reaction often targets hydroxyl (-OH) or amine (-NH) groups.

Key Reaction Pathway :

Common reagents include:

Reaction Conditions and Catalysts

Based on analogous alkaloid modifications ( ):

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane, pyridine, or dry THF |

| Temperature | 0–25°C (room temperature) |

| Catalyst | Imidazole, DMAP, or Lewis acids (e.g., ZnCl₂) |

| Reaction Time | 1–24 hours |

Example from Codeine Acetylation ( ) :

-

Protection of hydroxyl groups using tert-butyldimethylsilyl chloride.

-

Palladium-catalyzed coupling with vinyl substrates (yields: 39–85%).

Analytical Characterization

If this compound were synthesized, characterization would likely involve:

| Technique | Expected Data |

|---|---|

| NMR | Shift in proton signals for acetylated groups (e.g., δ 2.1–2.3 ppm for ) |

| IR Spectroscopy | Absorption band at 1740–1760 cm⁻¹ (C=O stretch) |

| Mass Spec | Molecular ion peak matching (theoretical for cevadine + acetyl group) |

Challenges and Side Reactions

-

Competitive Hydrolysis : Acetylation reagents like acetic anhydride may hydrolyze in aqueous conditions, reducing yield ( ).

-

Steric Hindrance : Bulky substituents on cevadine could limit reaction efficiency.

-

Byproduct Formation : Unreacted starting material or over-acetylated derivatives.

Research Gaps and Recommendations

-

Synthetic Exploration : Apply methodologies from cellulose acetylation ( ) or palladium-catalyzed reactions ( ) to cevadine.

-

Kinetic Studies : Use techniques like rapid freeze-quench or stopped-flow analysis ( ) to elucidate reaction rates.

-

Computational Modeling : Predict reactive sites using DFT calculations or molecular docking.

Scientific Research Applications

Chemistry: Used as a model compound to study alkaloid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

Medicine: Explored for its pharmacological effects, including its potential use as an analgesic and anti-inflammatory agent.

Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of acetyl cevadine involves its interaction with sodium ion channels in nerve cells. It binds to these channels and alters their function, leading to changes in nerve signal transmission. This interaction can result in various physiological effects, including analgesia and anti-inflammatory responses. The molecular targets include specific subtypes of sodium channels, and the pathways involved are related to the modulation of ion flow across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cevadine vs. Veratridine

Veratridine, another Veratrum alkaloid, shares a veracevine core but is esterified with veratric acid (a more lipophilic substituent) at C-3 . Key differences include:

Mechanistic Insights :

- Cevadine and veratridine bind mutually exclusively to the same intracellular Na⁺ channel site, as shown by tail current decay kinetics in cardiac cells. Co-application produces biexponential decay (τ₁ ~50 ms for cevadine; τ₂ ~230 ms for veratridine) .

- Cevadine’s faster dissociation (5× veratridine) correlates with its less lipophilic ester group, reducing stability at the binding site .

- Veratridine’s veratric acid ester enhances hydrophobic interactions, prolonging channel modification .

Functional Outcomes :

Cevadine vs. Veracevine

Veracevine, the unesterified alkamine of cevadine and veratridine, exhibits distinct properties:

| Parameter | Cevadine | Veracevine |

|---|---|---|

| Structure | Angelic acid ester at C-3 | No ester group |

| Lipophilicity | Moderate | Low |

| Dissociation Rate | 49 ms | <10 ms (millisecond range) |

| Bioactivity | Potent Na⁺ channel agonist | Weak or no agonist effect |

- Veracevine’s lack of esterification renders it ineffective in inducing sustained Na⁺ channel activation, highlighting the critical role of the C-3 ester group .

Cevadine vs. Protoveratrines and Other Alkaloids

- Protoveratrines A/B : These alkaloids, with additional hydroxyl groups, show weaker depolarizing effects (EC₅₀ ~10× higher than cevadine) and are primarily cardiotoxic .

- Veratramine : Blocks Na⁺ and K⁺ conductances, contrasting with cevadine’s agonist activity .

Structural-Activity Relationships (SAR)

- C-3 Ester Group : Determines lipophilicity and binding kinetics. Angelic acid (cevadine) vs. veratric acid (veratridine) alters dissociation rates and efficacy .

- Protonation State : Both cevadine and veratridine require protonation for intracellular binding, with activity enhanced at alkaline pH .

Pharmacological and Toxicological Implications

- Cardiac Effects : Cevadine’s rapid dissociation may reduce arrhythmogenic risk compared to veratridine .

- Neurotoxicity: Cevadine induces oscillatory afterpotentials in nerves but with shorter duration than veratridine .

- Therapeutic Potential: Neither compound is clinically used due to toxicity, but they remain tools for studying Na⁺ channel gating .

Data Tables

Table 1: Kinetic Parameters of Cevadine and Veratridine in Cardiac Cells

| Parameter | Cevadine | Veratridine |

|---|---|---|

| τ (dissociation) | 49 ms | 226 ms |

| EC₅₀ (tail current) | 4 µM | 1–3 µM |

| Efficacy (tail current) | 100% at 100 µM | 50% at 30 µM |

| pH Sensitivity (pH 7.3→8.3) | 1.6–2× increase | 2× increase |

Table 2: Structural and Functional Comparison of Key Alkaloids

| Compound | Ester Group | Lipophilicity | Na⁺ Channel Effect |

|---|---|---|---|

| Cevadine | Angelic acid | Moderate | Agonist (fast off-rate) |

| Veratridine | Veratric acid | High | Agonist (slow off-rate) |

| Veracevine | None | Low | Inactive |

Sources:

Q & A

Q. What electrophysiological methods are essential for studying acetyl cevadine’s interaction with voltage-gated sodium channels?

Researchers should employ voltage-clamp techniques to measure sodium current (INa) modulation, including protocols to assess tail current decay kinetics and steady-state inactivation . Concentration-response curves (e.g., 1–100 μM cevadine) can quantify half-maximal effective concentrations (EC50) . Tail current analysis, such as monoexponential decay fitting (τ = 41–49 ms), differentiates cevadine’s kinetics from veratridine .

Q. How do structural differences between cevadine and veratridine influence sodium channel binding?

Cevadine and veratridine differ only in their acyl groups, which alters lipid solubility and intracellular access . Comparative studies using pH manipulation (e.g., pHo 7.3 vs. 8.3) reveal that both compounds compete for a common intracellular binding site, with cevadine’s efficacy increasing under alkaline conditions .

Q. What experimental parameters must be controlled to study this compound’s effects on sodium channel inactivation?

Key parameters include:

- Voltage protocols : Use depolarizing steps (e.g., 50 ms) to observe non-inactivating currents and tail current kinetics .

- pH buffers : Maintain consistent extracellular pH to avoid confounding binding site accessibility .

- Co-agonists/antagonists : Include agents like BDF 9145 to remove inactivation and isolate cevadine-specific effects .

Advanced Research Questions

Q. How can contradictory findings on cevadine’s activity across experimental models (e.g., lobster axons vs. frog muscle) be resolved?

Discrepancies may arise from species-specific sodium channel isoforms or methodological differences. To address this:

- Standardize protocols : Replicate experiments across models using identical voltage-clamp settings and pH conditions .

- Comparative binding assays : Use radiolabeled veratridine/cevadine to quantify competition in homogenized membrane preparations .

- Model-specific controls : Account for intrinsic inactivation properties (e.g., lobster axon vs. frog muscle) by pre-treating tissues with inactivation inhibitors .

Q. What methodologies are recommended for determining this compound’s intracellular binding kinetics?

- pH-dependent efficacy assays : Elevate extracellular pH to enhance intracellular alkalization, facilitating cevadine’s access to its binding site .

- Site-directed mutagenesis : Modify sodium channel residues (e.g., intracellular linker regions) to identify critical binding domains .

- Fluorescence-based probes : Use voltage-sensitive dyes to correlate cevadine-induced depolarization with binding kinetics .

Q. How can researchers design a study to investigate the pH dependence of this compound’s efficacy?

- pH titration experiments : Measure tail current amplitudes (Itail) across pHo 7.0–8.5 using HEPES or Tris buffers .

- Data normalization : Express Itail as a percentage of maximum response at each pH to generate dose-pH curves .

- Statistical analysis : Apply nonlinear regression to estimate pKa values for protonation-dependent binding .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing concentration-dependent effects of this compound?

- Nonlinear regression : Fit concentration-response data to the Hill equation to calculate EC50 and Hill coefficients .

- Error analysis : Report standard deviation (SD) or standard error of the mean (SEM) for Itail amplitudes across replicates (n ≥ 3) .

- Comparative tests : Use paired t-tests or ANOVA to compare cevadine’s effects against veratridine or controls .

Q. How should researchers ensure reproducibility when studying this compound’s sodium channel modulation?

- Detailed protocols : Document voltage-clamp parameters (e.g., holding potential, pulse duration) and buffer compositions .

- Raw data archiving : Include raw current traces and processed datasets in supplementary materials for independent validation .

- Negative controls : Include veratridine-free conditions to confirm cevadine-specific effects .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on cevadine’s antagonistic vs. agonistic effects in different cell lines?

- Cell-specific factors : Assess sodium channel isoform expression (e.g., Nav1.4 in muscle vs. Nav1.2 in neurons) using qPCR or Western blot .

- Functional redundancy tests : Co-apply cevadine with veratridine to test for mutual exclusivity in understudied models .

- Meta-analysis : Systematically review experimental conditions (e.g., temperature, ion concentrations) across studies to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.